Sophoraflavanone B

Vue d'ensemble

Description

Sophoraflavanone B, also known as 8-prenylnaringenin, is a prenylflavonoid phytoestrogen. It is a naturally occurring compound found in the genus Sophora, which belongs to the Fabaceae family. This compound is known for its significant estrogenic activity, making it one of the most potent phytoestrogens identified .

Applications De Recherche Scientifique

Antimicrobial Activity

SPF-B has demonstrated significant antimicrobial properties, particularly against multidrug-resistant bacteria such as methicillin-resistant Staphylococcus aureus (MRSA).

Synergistic Effects with Antibiotics

SPF-B has shown synergistic effects when combined with various antibiotics, enhancing their efficacy against MRSA:

| Antibiotic | MIC Reduction (fold) |

|---|---|

| Ampicillin | 2-16 |

| Oxacillin | 2-32 |

| Gentamicin | 8-32 |

| Ciprofloxacin | 2-32 |

| Norfloxacin | 2-4 |

This combination therapy could be pivotal in developing new treatment strategies to combat antibiotic resistance .

Anticancer Properties

SPF-B has been investigated for its potential anticancer effects, particularly in hormone-dependent cancers due to its phytoestrogenic activity.

Estrogenic Activity

As a potent phytoestrogen, SPF-B has been shown to exhibit strong estrogenic properties, which may help in menopausal hormone therapy and potentially reduce breast cancer risk .

Cytotoxicity Studies

In vitro studies have indicated that SPF-B can induce apoptosis in cancer cells by modulating various signaling pathways associated with cell survival and proliferation .

Anti-inflammatory Effects

SPF-B also possesses anti-inflammatory properties, which can be beneficial in treating conditions characterized by chronic inflammation.

Inhibition of Pro-inflammatory Mediators

Studies have shown that SPF-B can inhibit the production of pro-inflammatory cytokines and other mediators involved in inflammatory responses, suggesting its potential use in managing inflammatory diseases .

Pharmacological Potential and Future Directions

The diverse biological activities of SPF-B highlight its potential as a therapeutic agent. Ongoing research is focusing on:

- Formulation Development : Creating effective delivery systems to enhance bioavailability.

- Clinical Trials : Investigating its efficacy and safety in human subjects.

- Mechanistic Studies : Further elucidating the pathways through which SPF-B exerts its biological effects.

Mécanisme D'action

Sophoraflavanone B, also known as 8-isopentenylnaringenin, is a prenylflavonoid phytoestrogen . It has been reported to be the most estrogenic phytoestrogen known .

Target of Action

The compound is equipotent at the two forms of estrogen receptors, ERα and ERβ . It acts as a full agonist of ERα . It also targets CUB domain-containing protein 1 (CDCP1), which contributes to epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) resistance by regulating EGFR signaling pathways .

Mode of Action

8-isopentenylnaringenin interacts with its targets, leading to a variety of changes. It binds to and activates ERα more times than it does to ERβ . Its effects are similar to those of estradiol, but it is considerably less potent in comparison . When it targets CDCP1, it reduces CDCP1 protein levels and malignant features .

Biochemical Pathways

The compound affects several biochemical pathways. It inhibits the phosphorylation and degradation of IκBα as well as the subsequent p65 translocation to dampen NF-κB activity . It also inhibits JNK phosphorylation to suppress AP-1’s transcriptional activity . In EGFR TKI-resistant lung cancer cells, the combination of 8-isopentenylnaringenin and TKI synergistically reduces cell malignance, inhibits downstream EGFR pathway signaling, and exerts additive effects on cell death .

Result of Action

The molecular and cellular effects of 8-isopentenylnaringenin’s action are diverse. It has been shown to preserve bone density , reduce hot flashes , induce the secretion of prolactin, and increase other estrogenic responses . It also adversely affects male sperm . In EGFR TKI-resistant lung cancer cells, the combination of 8-isopentenylnaringenin and TKI synergistically reduces cell malignance and exerts additive effects on cell death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 8-isopentenylnaringenin. For example, the compound is found in hops (Humulus lupulus) and in beer, and is responsible for the estrogenic effects of the former . It can be produced from isoxanthohumol in fungal cells cultures , and by flora in the human intestine .

Analyse Biochimique

Biochemical Properties

Sophoraflavanone B interacts with various enzymes, proteins, and other biomolecules. It is equipotent at the two forms of estrogen receptors, ERα and ERβ . It acts as a full agonist of ERα . Its effects are similar to those of estradiol, but it is considerably less potent in comparison .

Cellular Effects

This compound has been identified to possess several health-promising effects including anti-inflammatory, anti-arthritic, antiplatelets, antipyretic, anticancer, antiviral, antimicrobial, antioxidant, anti-osteoporosis, anti-ulcerative colitis, antidiabetic, anti-obesity, antidiarrheal, and insecticidal activities . It also caused cell wall weakening and consequently membrane damage had occurred, and intracellular constituents leaked from the cell as the proposed mechanism of its antimicrobial activity against methicillin-resistant-Staph. aureus (anti-MRSA) .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It acts as a full agonist of ERα , indicating that it binds to and activates this estrogen receptor. This interaction influences gene expression and cellular metabolism, contributing to its various biological effects .

Temporal Effects in Laboratory Settings

It is known that the expression of MMP-9 in mouse brain microvascular endothelial cells was stimulated by TNF-α through the activation of ERK1/2, p38 MAPK, and JNK1/2 via the TNF receptor (TNFR) with a connection to the NF-κB signaling pathway .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, in a zebrafish model, IAI (80 and 160 μM) inhibited melanin biosynthesis by about 30.0% while KR (20 μM) stimulated melanogenesis by 36.9% .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is a product of the shikimate-acetate and isoprenoid pathways . It is also known to interact with enzymes and cofactors within these pathways .

Transport and Distribution

It is known that it is a product of the shikimate-acetate and isoprenoid pathways , suggesting that it may be transported and distributed via mechanisms associated with these pathways.

Subcellular Localization

It is known that it is a product of the shikimate-acetate and isoprenoid pathways , suggesting that it may be localized to compartments or organelles associated with these pathways.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Sophoraflavanone B can be synthesized through various chemical reactions. One common method involves the prenylation of naringenin. The reaction typically requires a prenyl donor, such as dimethylallyl diphosphate, and a catalyst, often a Lewis acid like aluminum chloride. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound involves the extraction of the compound from natural sources, such as the roots of Sophora flavescens. The extraction process includes solvent extraction, followed by purification steps like column chromatography and crystallization to isolate the pure compound .

Analyse Des Réactions Chimiques

Types of Reactions

Sophoraflavanone B undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions typically involve reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions can occur at the hydroxyl groups, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Formation of corresponding quinones.

Reduction: Formation of dihydro derivatives.

Substitution: Formation of alkylated or acylated derivatives.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Sophoraflavanone G

- Sophoraflavanone I

- Kurarinone

- Kushenols A and I

Uniqueness

Sophoraflavanone B is unique due to its high estrogenic activity, which is comparable to that of estradiol but with lower potency. This makes it a valuable compound for studying estrogenic effects and developing therapeutic agents with fewer side effects compared to synthetic estrogens .

Activité Biologique

Sophoraflavanone B (SPF-B) is a prenylated flavonoid predominantly isolated from the roots of Desmodium caudatum . It has garnered significant attention for its diverse biological activities, particularly its antimicrobial, anti-inflammatory, and cytotoxic properties. This article provides a comprehensive overview of the biological activity of SPF-B, supported by research findings, data tables, and case studies.

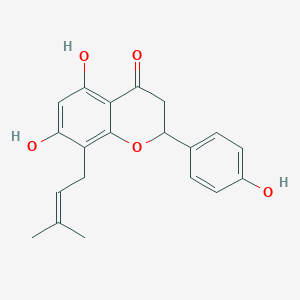

Chemical Structure and Properties

This compound is characterized by its prenylated structure, which enhances its lipophilicity and biological activity. The prenylation process generally increases the compound's affinity for cell membranes, thus facilitating its interaction with various biological targets. This modification also impacts the pharmacokinetics of SPF-B, leading to increased tissue accumulation despite reduced plasma absorption .

Antimicrobial Activity

SPF-B has been extensively studied for its antimicrobial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) of SPF-B against MRSA has been reported to range from 15.6 to 31.25 μg/mL .

Research indicates that SPF-B exerts its antibacterial effects through several mechanisms:

- Disruption of Cell Membrane : SPF-B interacts with the peptidoglycan layer of bacterial cell walls, leading to morphological changes observed via transmission electron microscopy .

- Synergistic Effects : When combined with detergents or ATPase inhibitors, SPF-B significantly enhances antibacterial efficacy, reducing MRSA viability by up to 73% in combination assays .

Anti-inflammatory Properties

In addition to its antimicrobial effects, SPF-B exhibits notable anti-inflammatory activity. Studies have shown that it can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2), which are pivotal in inflammatory processes. This property suggests potential therapeutic applications in treating inflammatory diseases .

Cytotoxicity and Anticancer Potential

The cytotoxic effects of SPF-B have been evaluated in various cancer cell lines. For instance:

- Cell Lines Tested : SPF-B demonstrated significant cytotoxicity against human cancer cell lines such as U87MG (glioblastoma) and MCF-7 (breast cancer).

- Mechanism : The compound induces apoptosis through the inhibition of key signaling pathways involved in cell survival and proliferation .

Data Table: Summary of Biological Activities

| Activity Type | Effectiveness | MIC (μg/mL) | Notes |

|---|---|---|---|

| Antimicrobial | Effective against MRSA | 15.6 - 31.25 | Disrupts cell membrane; synergistic with antibiotics |

| Anti-inflammatory | Inhibits COX-2 | N/A | Reduces pro-inflammatory cytokine production |

| Cytotoxicity | Significant | N/A | Induces apoptosis in cancer cell lines |

Case Studies

- Combination Therapy Against MRSA : A study explored the effectiveness of SPF-B in combination with traditional antibiotics against MRSA. Results indicated that SPF-B not only enhances the efficacy of these antibiotics but also reduces the likelihood of resistance development .

- Cytotoxic Effects on Cancer Cells : In vitro studies demonstrated that SPF-B could inhibit tumor growth by inducing apoptosis in various cancer cell lines, highlighting its potential as an anticancer agent .

Propriétés

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O5/c1-11(2)3-8-14-15(22)9-16(23)19-17(24)10-18(25-20(14)19)12-4-6-13(21)7-5-12/h3-7,9,18,21-23H,8,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPEPZZAVFJPLNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=CC=C(C=C3)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00333502 | |

| Record name | 8-Isopentenylnaringenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00333502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68682-02-0 | |

| Record name | 2,3-Dihydro-5,7-dihydroxy-2-(4-hydroxyphenyl)-8-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68682-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Isopentenylnaringenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00333502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.